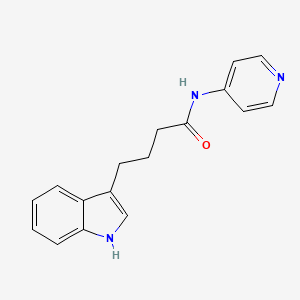

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide

描述

属性

IUPAC Name |

4-(1H-indol-3-yl)-N-pyridin-4-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c21-17(20-14-8-10-18-11-9-14)7-3-4-13-12-19-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,19H,3-4,7H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYHEHGKKDLBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-indolebutyric acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

This might include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds with indole structures, such as 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide, may exhibit potent anticancer properties. Indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies on indole-pyrazole hybrids have demonstrated effective antiproliferative activity against various cancer cell lines, suggesting that similar compounds could be developed for targeted cancer therapies .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. Some studies suggest that compounds with indole moieties can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of this compound with neuroreceptors could provide insights into its effectiveness in this area.

Anti-inflammatory Properties

The compound has potential applications in treating inflammation-related diseases. Its structural components may interact with inflammatory pathways, reducing cytokine production and inhibiting inflammatory cell migration . This makes it a candidate for further exploration in the context of chronic inflammatory conditions.

Interaction with Biological Targets

The compound is believed to bind to specific enzymes or receptors, influencing their activity and leading to therapeutic effects. For example, the binding affinity of indole derivatives to cytochrome P450 enzymes has been documented, which can affect drug metabolism and efficacy . Additionally, the modulation of signaling pathways related to cell growth and apoptosis is a significant area of interest.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of indole derivatives. By modifying different parts of the molecule, researchers can enhance its potency and selectivity toward specific biological targets. These studies have shown that variations in substituents on the indole ring can significantly alter binding affinities and biological activities .

Case Study: Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of various indole derivatives on cancer cell lines, including Raji and HL-60 cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential . This case highlights the importance of indole structures in developing new cancer therapies.

Case Study: Neuroprotective Screening

Another research effort focused on assessing the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce cell death in neuronal cultures exposed to neurotoxic agents, indicating their potential use in neuroprotection .

Data Table: Summary of Applications and Research Findings

作用机制

The mechanism of action of 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Pharmacological Activity

Enzyme Inhibition

- α-Amylase Inhibition: N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide derivatives exhibit significant α-amylase inhibitory activity, comparable to standard drugs. The oxazetidinyl-chloro group enhances binding to the enzyme’s active site .

- CYP51 Inhibition: Compounds 3n and 3o demonstrate anti-Chagas activity by targeting Trypanosoma cruzi CYP51, with potency influenced by phenyl group positioning. For example, 3n’s 3-phenylpropanamide chain may improve hydrophobic interactions with the enzyme .

Receptor Binding

- Melanocortin Receptor 3 (MC3R): CHEMBL397550, a derivative with a chloro-dimethoxyphenyl and cyclohexyl group, shows high lipophilicity (XlogP = 6.8) and molecular weight (580.21 g/mol), factors that enhance blood-brain barrier penetration and receptor affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Polarity: The parent compound’s lower XlogP (~2.5) suggests moderate polarity, balancing solubility and permeability.

Spectroscopic Characterization

- 1H NMR and MS Data: Analogs such as 3n and 3o show distinct δH shifts for indole NH (~10.5 ppm) and pyridin-4-yl protons (~8.5 ppm), consistent with the parent compound’s expected spectral profile . MS data confirm molecular weights within ±0.1 Da of theoretical values, ensuring structural fidelity .

生物活性

4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features both an indole and a pyridine moiety, which contribute to its unique chemical properties. The indole ring is known for its ability to interact with various biological targets, while the pyridine component enhances solubility and binding affinity through hydrogen bonding and π-π interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various molecular targets, influencing signaling pathways related to cell growth, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase activation pathways. For instance, a related compound showed potent activity against HepG2 cells with an IC50 value of 10.56 μM, indicating strong antiproliferative effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit COX-2 activity, which is crucial in the inflammatory response. The structure–activity relationship (SAR) studies suggest that modifications to the indole and pyridine moieties can enhance anti-inflammatory efficacy .

Antimicrobial Properties

In addition to anticancer and anti-inflammatory activities, there are reports of antimicrobial effects. The dual functionality of the indole and pyridine rings allows for diverse interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through a comparison with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1H-indol-3-yl)butanoic acid | Lacks pyridine moiety | Limited anticancer activity |

| N-(pyridin-4-yl)butanamide | Lacks indole moiety | Moderate anti-inflammatory effects |

| 4-(1H-indol-3-yl)-N-(pyridin-3-yl)butanamide | Different position of pyridine | Potentially unique binding interactions |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Indole Derivatives in Cancer Therapy : A study demonstrated that indole derivatives could inhibit histone deacetylases (HDACs), leading to increased apoptosis in cancer cells. The analogs showed varying degrees of potency against different cancer types .

- Pyridine-Based Inhibitors : Research on pyridine derivatives indicated their potential as inhibitors targeting Trypanosoma cruzi CYP51, showcasing the importance of structural modifications in enhancing biological activity .

- Anti-inflammatory Screening : A series of compounds were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models, revealing that certain structural modifications could significantly enhance COX inhibition .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-(1H-indol-3-yl)-N-(pyridin-4-yl)butanamide, and how is its structure confirmed?

- Answer : The compound can be synthesized via amide coupling between indole-3-carboxylic acid derivatives and 4-aminopyridine using coupling agents like HATU or EDC in the presence of a base (e.g., DIPEA). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/methanol) is critical. Structural confirmation requires ¹H/¹³C NMR to assign proton/carbon environments, IR spectroscopy to verify amide C=O stretches (~1650 cm⁻¹), and mass spectrometry (ESI-MS) for molecular ion validation .

Q. Which solvents and conditions optimize recrystallization for high-purity this compound?

- Answer : Ethanol or methanol are ideal due to differential solubility at high vs. low temperatures. A hot, saturated solution is cooled slowly to induce crystallization. Purity is monitored via TLC (Rf comparison) and melting point analysis (sharp range within 1–2°C). Impurities can be further removed using preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How do the indole and pyridine moieties influence the compound’s physicochemical properties?

- Answer : The indole group contributes to hydrophobicity (high LogP) and π-π stacking interactions, while the pyridine enhances aqueous solubility via hydrogen bonding. Experimental determination of LogP (shake-flask method) and pKa (potentiometric titration) is recommended. Computational tools like MarvinSketch can predict these properties for preliminary guidance .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected shifts) during characterization be resolved?

- Answer : Unexpected shifts may arise from tautomerism or rotameric equilibria. Use 2D NMR (COSY, HSQC) to map coupling networks and confirm connectivity. Compare experimental data with density functional theory (DFT)-calculated chemical shifts . Single-crystal X-ray diffraction provides definitive structural confirmation if crystallography is feasible .

Q. What strategies improve low yields in the amide coupling step during synthesis?

- Answer : Optimize stoichiometry (1.2:1 ratio of acid to amine), use a 20% excess of coupling agent, and activate the carboxylic acid as an NHS ester for enhanced reactivity. Microwave-assisted synthesis (80°C, 30 min) can accelerate kinetics. Monitor reaction progress via LC-MS to identify intermediates and adjust conditions dynamically .

Q. Which computational methods predict binding affinity with target enzymes, and how are docking results validated?

- Answer : Molecular docking (AutoDock Vina, Glide) uses enzyme structures (PDB) to simulate binding poses. Validate predictions via surface plasmon resonance (SPR) for binding kinetics (KD) and enzymatic inhibition assays (IC50). Structure-activity relationship (SAR) studies on analogs (e.g., pyridine-to-pyrimidine substitutions) refine pharmacophore models .

Q. How are discrepancies between in silico ADMET predictions and in vitro data resolved?

- Answer : Cross-validate using multiple software (e.g., Schrödinger’s QikProp, ADMET Predictor). Conduct Caco-2 assays for permeability and hepatic microsomal stability tests . LC-MS/MS identifies metabolites to assess oxidative liabilities. Discrepancies often arise from unmodeled protein binding or atypical metabolic pathways .

Methodological Considerations

- Contradiction Analysis : Conflicting bioactivity data (e.g., varying IC50 across assays) may stem from assay conditions (pH, co-solvents). Standardize protocols (e.g., 1% DMSO tolerance) and use positive controls (e.g., known kinase inhibitors) for cross-validation .

- Advanced Characterization : For regiochemical ambiguity in analogs, NOESY NMR or X-ray crystallography resolves spatial arrangements. High-resolution mass spectrometry (HRMS) confirms exact mass (±5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。